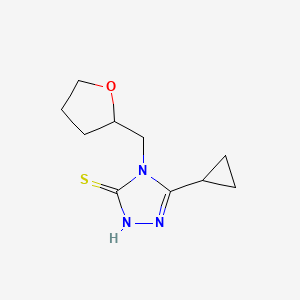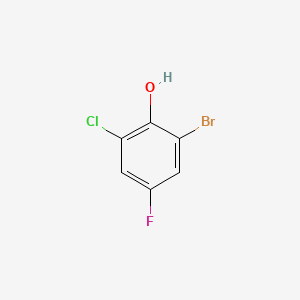
1-(Thien-2-ylsulfonyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Thien-2-ylsulfonyl)piperazine is a compound that can be derived from piperazine, a common scaffold in medicinal chemistry, by introducing a sulfonyl group attached to a thiophene ring. This modification is likely to alter the compound's physical, chemical, and biological properties, potentially making it useful in various applications, including drug development.
Synthesis Analysis
The synthesis of derivatives similar to this compound has been reported using a one-pot, three-component reaction. This method involves the reaction of a 2-chlorobenzazole, piperazine, and an arenesulfonyl chloride under aqueous conditions at room temperature without the need for a catalyst, ligand, or base. This approach has been shown to yield a variety of arylsulfonyl piperazine derivatives efficiently . Additionally, a series of thieno[3,2-d]pyrimidines containing a piperazine unit have been synthesized starting from mercaptoacetic acid and proceeding through esterification, ring closure condensations, and substitution reactions. These reactions were carried out in DMF, and the final products were confirmed using 1H NMR and HRMS .
Molecular Structure Analysis
The molecular structure of this compound derivatives can be characterized by spectroscopic methods such as 1H NMR and HRMS. These techniques provide detailed information about the molecular framework and the nature of the substituents attached to the piperazine core. The presence of the sulfonyl group and the thiophene ring is expected to influence the electronic distribution and conformational dynamics of the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound derivatives would be influenced by the electron-withdrawing sulfonyl group and the electron-rich thiophene ring. These functional groups can participate in various chemical reactions, potentially leading to a wide range of further derivatives. The reactivity can be exploited in the design of new compounds with desired biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, would be determined by the nature of the substituents and the overall molecular structure. The aqueous synthesis method suggests that these derivatives might possess good solubility in water or polar solvents, which is advantageous for biological applications . The introduction of the sulfonyl and thiophene groups could also affect the lipophilicity and potential membrane permeability of these compounds .
Applications De Recherche Scientifique
Synthesis and Anti-Inflammatory Activity
A study by Refaat, Khalil, and Kadry (2007) explored the synthesis of certain piperazinylthienylpyridazine derivatives, including compounds prepared from 6-(thien-2-yl)-2H-pyridazin-3-one. These compounds were evaluated for their anti-inflammatory activity, suggesting potential applications in inflammatory conditions (Refaat, Khalil, & Kadry, 2007).
Antitumor Activity
Abadleh et al. (2014) synthesized N2-(thien-3-yl)amidrazones, incorporating N-piperazines, and evaluated their antitumor activity on breast cancer and leukemic cell lines. This research indicates the potential of such compounds in cancer therapy (Abadleh et al., 2014).
Inhibitors of Breast Cancer Cell Proliferation
Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of MDA-MB-231 human breast cancer cell proliferation. This study highlights the compound's significance in developing chemotherapeutic substances (Kumar et al., 2007).
Synthesis of PDE5 Inhibitors
Shin, Lee, and Kim (2006) synthesized a 14C-labelled PDE5 inhibitor, indicating the compound's role in developing pharmaceutical agents targeting phosphodiesterase type 5 (Shin, Lee, & Kim, 2006).
Anticancer Evaluation of Substituted 1,3-Thiazoles
Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles, emphasizing the efficacy of compounds with a piperazine substituent, suggesting their potential in cancer therapy (Turov, 2020).
Crystal Structure and DFT Calculations
Kumara et al. (2017) synthesized and analyzed the crystal structure of certain 1-[5-(4-methoxy-phenyl)-[1,3,4]oxadiazol-2-yl]-piperazine derivatives, providing insights into the molecular structure and reactivity of these compounds (Kumara et al., 2017).
Development of Positron Emission Tomography Radiotracers
Abate et al. (2011) researched analogues of σ receptor ligand 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine for potential use as positron emission tomography radiotracers, suggesting applications in diagnostic imaging (Abate et al., 2011).
Synthesis and Crystal Structure of 1-Benzenesulfonyl-4-benzhydryl-piperazine
Kumar et al. (2007) also focused on the synthesis and crystal structure of 1-benzenesulfonyl-4-benzhydryl-piperazine, contributing to the understanding of the molecular and crystallographic characteristics of such compounds (Kumar et al., 2007).
HPLC Method for Quantification and Purity Determination
Oh, Jang, and Chi (2007) developed a high-performance liquid chromatography (HPLC) method for the quantification and purity determination of SK3530 in drug substances and tablets, demonstrating the compound's importance in pharmaceutical analysis (Oh, Jang, & Chi, 2007).
Antibacterial Activity of Thienyl Chalcone Derivatives
Li et al. (2020) synthesized thienyl chalcone derivatives bearing piperazine moiety and evaluated their antibacterial activities, indicating potential applications in combating bacterial infections (Li et al., 2020).
Safety and Hazards
Propriétés
IUPAC Name |
1-thiophen-2-ylsulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S2/c11-14(12,8-2-1-7-13-8)10-5-3-9-4-6-10/h1-2,7,9H,3-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEVLAMZYGHEJIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)S(=O)(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70397595 |
Source


|
| Record name | 1-(thien-2-ylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
565178-12-3 |
Source


|
| Record name | 1-(thien-2-ylsulfonyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70397595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)




